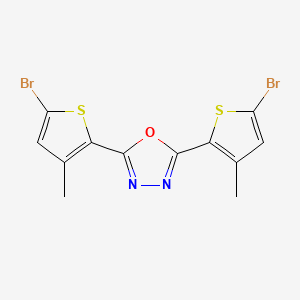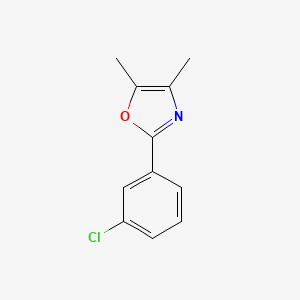![molecular formula C22H21NSe B14199216 Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]- CAS No. 831200-81-8](/img/structure/B14199216.png)
Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]- is an organic compound that features a benzenemethanamine backbone with a phenylseleno group attached to the propylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]- typically involves the reaction of benzenemethanamine with a phenylseleno-containing reagent under controlled conditions. One common method involves the use of α-phenylselanyl imines, which are prepared from α-phenylselanyl aldehydes and ketones . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]- can undergo various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide intermediates.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding simpler amine derivatives.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be employed to substitute the phenylseleno group, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while reduction can produce simpler amines.
Applications De Recherche Scientifique
Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]- exerts its effects involves interactions with molecular targets and pathways. The phenylseleno group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanamine, N-phenyl-: This compound lacks the phenylseleno group, making it less reactive in certain redox reactions.
N-benzyl-1-phenyl-2-phenylselanylpropan-1-imine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various fields, offering potential advantages over similar compounds in terms of reactivity and functionality.
Propriétés
Numéro CAS |
831200-81-8 |
|---|---|
Formule moléculaire |
C22H21NSe |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
N-benzyl-1-phenyl-2-phenylselanylpropan-1-imine |
InChI |
InChI=1S/C22H21NSe/c1-18(24-21-15-9-4-10-16-21)22(20-13-7-3-8-14-20)23-17-19-11-5-2-6-12-19/h2-16,18H,17H2,1H3 |
Clé InChI |
DYOGZSDQGQGFQG-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=NCC1=CC=CC=C1)C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


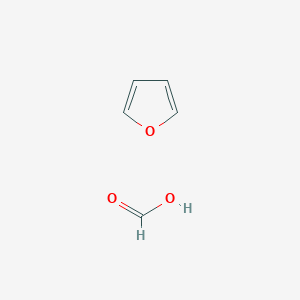
![5-Phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14199149.png)
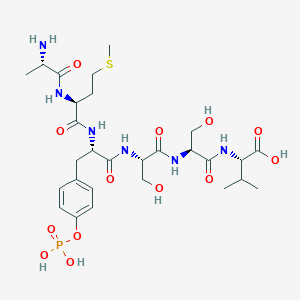

![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)

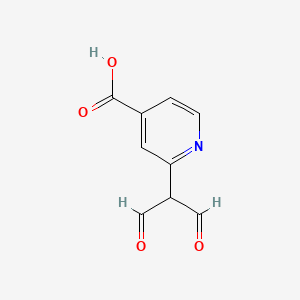
![8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14199174.png)
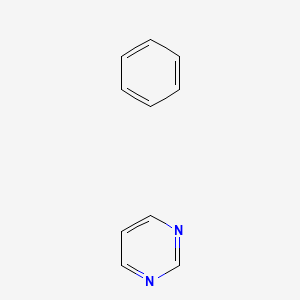
![N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide](/img/structure/B14199199.png)
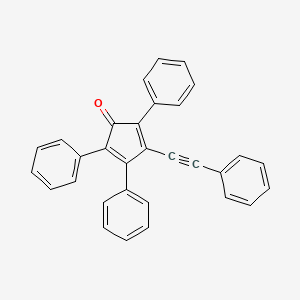
![2-Methoxy-5-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14199219.png)
